molecular formula C13H12N2O2 B8282001 Phenyl (6-methylpyridin-2-yl)carbamate

Phenyl (6-methylpyridin-2-yl)carbamate

Cat. No.: B8282001
M. Wt: 228.25 g/mol
InChI Key: QDDAARNPGCPCGT-UHFFFAOYSA-N
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Description

Phenyl (6-methylpyridin-2-yl)carbamate is a chemical compound of significant interest in medicinal chemistry and neurodegenerative disease research. It belongs to a class of aromatic carbamates that are investigated for their robust neuroprotective properties. These compounds are rationally designed from a core flupirtine-like scaffold and have been shown to protect up to 80% of human induced pluripotent stem cell (iPSC)-derived neurons from etoposide-induced apoptosis at concentrations as low as 100 nM . The primary research value of this compound lies in its potential multimodal mechanism of action, which is distinct from the known Kv7 channel opening or NMDA receptor antagonism of its parent scaffold. Studies on closely related analogues indicate that its neuroprotective function is achieved by increasing the cellular Bcl-2/Bax ratio to an anti-apoptotic state and by activating autophagy through the induction of beclin 1 . This makes it a valuable tool for probing cell death pathways and dysregulated proteostasis in models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS) . With a molecular formula of C13H12N2O2 and a molecular weight of 228.25 g/mol, this solid compound is characterized by physicochemical properties typically desirable for central nervous system (CNS) therapeutics . It is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

phenyl N-(6-methylpyridin-2-yl)carbamate

InChI

InChI=1S/C13H12N2O2/c1-10-6-5-9-12(14-10)15-13(16)17-11-7-3-2-4-8-11/h2-9H,1H3,(H,14,15,16)

InChI Key

QDDAARNPGCPCGT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Compound Name Pyridine Substituent Carbamate Group Molecular Formula Molecular Weight Notes
This compound 6-methyl Phenyl C₁₃H₁₂N₂O₂ 228.24 Target compound; methyl group enhances electron density on pyridine.
tert-Butyl (6-methylpyridin-2-yl)carbamate 6-methyl tert-Butyl C₁₁H₁₆N₂O₂ 208.25 Bulkier tert-butyl group simplifies deprotection but complicates bromination due to product mixtures.
Phenyl (3-fluoropyridin-2-yl)carbamate 3-fluoro Phenyl C₁₂H₉FN₂O₂ 232.21 Fluorine’s electron-withdrawing effect alters electronic properties, potentially affecting binding affinity.
Phenyl (2-chloro-4-hydroxyphenyl)carbamate N/A (substituted phenyl) Phenyl C₁₃H₉ClNO₃ 262.67 Chloro and hydroxy groups introduce polarity and hydrogen-bonding capacity.
Fentanyl Methyl Carbamate N/A (piperidine core) Methyl C₂₁H₂₆N₂O₂ 338.40 Opioid derivative; demonstrates carbamate’s versatility in diverse pharmacological contexts.

Stability and Reactivity

  • Deprotection Challenges : tert-Butyl carbamates require acidic conditions for deprotection (e.g., HCl/dioxane), which may degrade sensitive substrates. Phenyl carbamates, lacking such groups, avoid this step but may exhibit lower hydrolytic stability .
  • In contrast, 3-fluoro (electron-withdrawing) or chloro groups () could direct reactions to specific ring positions.

Preparation Methods

Nucleophilic Acyl Substitution with Phenyl Chloroformate

The primary method involves reacting 5-amino-2-methylpyridine with phenyl chloroformate in anhydrous acetonitrile at 20°C. The amine group at position 5 of the pyridine ring attacks the electrophilic carbonyl carbon of phenyl chloroformate, displacing chloride and forming the carbamate linkage. This exothermic reaction proceeds efficiently under mild conditions, with a stoichiometric ratio of 1:1.1 (amine-to-chloroformate). The product precipitates as a hydrochloride salt, which is isolated via filtration and washed with methyl tert-butyl ether to remove residual reagents.

Reaction Conditions and Scaling

At laboratory scale (50 g starting material), the reaction achieves a 95% isolated yield. Critical parameters include:

  • Temperature : Maintaining 20°C prevents side reactions such as over-carbamation or decomposition.

  • Solvent : Acetonitrile’s polar aprotic nature enhances reagent solubility without participating in side reactions.

  • Addition Rate : Gradual introduction of phenyl chloroformate over 25 minutes minimizes local overheating.

Mechanistic Insights and Side-Reaction Mitigation

Reaction Pathway

The mechanism follows a two-step nucleophilic acyl substitution (Figure 1):

  • Formation of a Tetrahedral Intermediate : The amine’s lone pair attacks the carbonyl carbon, creating a tetrahedral intermediate.

  • Chloride Expulsion : Collapse of the intermediate releases chloride, yielding the carbamate and HCl.

Byproduct Formation

Excess phenyl chloroformate may lead to bis-carbamate formation, but this is suppressed by precise stoichiometric control. The hydrochloride salt’s low solubility in acetonitrile drives precipitation, further enhancing selectivity.

Optimization of Synthetic Parameters

Solvent Screening

While acetonitrile is optimal, alternative solvents like dichloromethane or tetrahydrofuran were tested but resulted in lower yields (70–80%) due to poor salt precipitation.

Temperature Effects

Elevating the reaction to 40°C reduces yield (85%) due to increased byproduct formation, while temperatures below 10°C slow kinetics.

Analytical Characterization

Spectroscopic Validation

Although the cited patents do not provide spectral data, typical characterization includes:

  • ¹H NMR : Expected signals include aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 2.5 ppm), and carbamate NH (δ 9.5–10.5 ppm).

  • HPLC : Purity >99% is achievable via recrystallization.

Industrial Applications

Role in Omecamtiv Mecarbil Synthesis

Phenyl (6-methylpyridin-3-yl)carbamate serves as a precursor in coupling reactions with piperazine derivatives to form omecamtiv mecarbil, a cardiac myosin activator. Its high purity and stability under storage (-20°C, argon atmosphere) make it suitable for large-scale API production.

ParameterValue/DescriptionSource
Starting Material5-Amino-2-methylpyridine (50 g)
ReagentPhenyl chloroformate (60.9 mL)
SolventAcetonitrile (200 mL)
Temperature20°C
Reaction Time3 hours
Yield118.0 g (95%)
PurificationFiltration, MTBE wash, vacuum drying

Q & A

Q. What synthetic routes are recommended for synthesizing Phenyl (6-methylpyridin-2-yl)carbamate, and how can reaction conditions be optimized for improved yield?

Methodological Answer: The synthesis of carbamate derivatives typically involves coupling reactions between activated pyridine intermediates and phenyl carbamoyl chloride. Key steps include:

  • Intermediate Preparation : Start with 6-methylpyridin-2-amine, which is treated with phosgene or a carbamoyl chloride derivative to form the carbamate backbone.
  • Coupling Conditions : Use a base (e.g., triethylamine) in anhydrous solvents like dichloromethane or tetrahydrofuran to facilitate the reaction.
  • Optimization : Control temperature (0–25°C) and reaction time (4–24 hours) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. Which analytical techniques are most effective for characterizing this compound and assessing purity?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm structural integrity by identifying peaks corresponding to the phenyl ring (δ 7.2–7.5 ppm), pyridine protons (δ 8.0–8.5 ppm), and carbamate carbonyl (δ 150–155 ppm in ¹³C) .
    • IR Spectroscopy : Detect the carbamate C=O stretch (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).
  • Chromatography :
    • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling.
  • Storage : Store at –20°C in airtight containers to prevent hydrolysis.
  • Spill Management : Neutralize spills with alkaline solutions (e.g., sodium bicarbonate) and dispose of waste via approved hazardous waste protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

Methodological Answer:

  • Structural Modifications : Introduce substituents at the phenyl or pyridine rings (e.g., halogens, methyl groups) to evaluate effects on bioactivity.
  • Assay Selection : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based assays or microbial growth inhibition models.
  • Data Analysis : Compare activity trends with analogs (e.g., tert-butyl derivatives) to identify critical pharmacophores .

Q. How should researchers resolve contradictory data in biological assays involving carbamate derivatives?

Methodological Answer:

  • Reproducibility Checks : Standardize assay conditions (pH, temperature, solvent concentration) across replicates.
  • Orthogonal Validation : Confirm results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., benzyl carbamates) to identify confounding factors .

Q. What in vitro models are suitable for evaluating the antimicrobial or anticancer potential of this compound?

Methodological Answer:

  • Antimicrobial Screening : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains in broth microdilution assays (MIC determination).
  • Anticancer Assays : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT or ATP-luminescence assays. Include normal cell lines (e.g., HEK293) for selectivity assessment .

Q. How do structural modifications at the pyridine ring influence the pharmacological profile of this compound?

Methodological Answer:

  • Electron-Withdrawing Groups : Introduce fluoro or nitro substituents to enhance metabolic stability and target binding.
  • Bulkier Substituents : Replace the methyl group with tert-butyl to study steric effects on receptor interaction.
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with biological targets .

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